molecular formula C17H17N5O2S B5847013 2-({IMINO[(PHENYLSULFONYL)AMINO]METHYL}AMINO)-4,7-DIMETHYLQUINAZOLINE

2-({IMINO[(PHENYLSULFONYL)AMINO]METHYL}AMINO)-4,7-DIMETHYLQUINAZOLINE

Cat. No.: B5847013
M. Wt: 355.4 g/mol
InChI Key: FHQDVRQNTVLEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Reagents: Phenylsulfonyl chloride, ammonia, and formaldehyde.
  • Reaction: Sequential reactions involving nucleophilic substitution and condensation to introduce the imino and phenylsulfonylamino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({IMINO[(PHENYLSULFONYL)AMINO]METHYL}AMINO)-4,7-DIMETHYLQUINAZOLINE typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the imino and phenylsulfonylamino groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

  • Step 1: Synthesis of Quinazoline Core

    • Starting materials: Anthranilic acid and formamide.
    • Reaction: Cyclization reaction under acidic conditions to form the quinazoline core.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
    • Products: Oxidized derivatives with potential changes in the functional groups.
  • Reduction

    • Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
    • Products: Reduced derivatives, often leading to the removal of oxygen-containing groups.
  • Substitution

    • Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
    • Products: Substituted quinazoline derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can lead to a wide variety of functionalized quinazolines.

Scientific Research Applications

2-({IMINO[(PHENYLSULFONYL)AMINO]METHYL}AMINO)-4,7-DIMETHYLQUINAZOLINE has several scientific research applications:

  • Medicinal Chemistry

    • Potential use as a scaffold for developing new drugs targeting various diseases, including cancer and infectious diseases.
    • Investigation of its biological activity and mechanism of action in cellular models.
  • Materials Science

    • Exploration of its properties as a component in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Chemical Biology

    • Use as a probe to study biological processes and interactions at the molecular level.
    • Development of fluorescent or luminescent derivatives for imaging applications.
  • Industrial Chemistry

    • Potential applications in the synthesis of advanced materials and specialty chemicals.
    • Use as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-({IMINO[(PHENYLSULFONYL)AMINO]METHYL}AMINO)-4,7-DIMETHYLQUINAZOLINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The imino and phenylsulfonylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

  • Molecular Targets

    • Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.
    • Receptors: Binding to receptors to modulate signaling pathways.
    • DNA: Intercalation or binding to DNA to affect gene expression.
  • Pathways Involved

    • Signal transduction pathways: Modulation of pathways such as MAPK, PI3K/Akt, or NF-κB.
    • Apoptosis: Induction of programmed cell death in cancer cells.
    • Cell cycle regulation: Interference with cell cycle progression to inhibit cell proliferation.

Comparison with Similar Compounds

2-({IMINO[(PHENYLSULFONYL)AMINO]METHYL}AMINO)-4,7-DIMETHYLQUINAZOLINE can be compared with other quinazoline derivatives to highlight its uniqueness:

  • Similar Compounds

    • 4,7-Dimethylquinazoline: Lacks the imino and phenylsulfonylamino groups, resulting in different chemical and biological properties.
    • 2-Amino-4,7-dimethylquinazoline: Contains an amino group instead of the imino and phenylsulfonylamino groups, leading to variations in reactivity and applications.
    • 2-Phenylsulfonylamino-4,7-dimethylquinazoline: Similar structure but lacks the imino group, affecting its interaction with biological targets.
  • Uniqueness

    • The presence of both imino and phenylsulfonylamino groups in this compound provides unique chemical reactivity and biological activity.
    • Its specific combination of functional groups allows for diverse applications in medicinal chemistry, materials science, and chemical biology.

Properties

IUPAC Name

2-(benzenesulfonyl)-1-(4,7-dimethylquinazolin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-11-8-9-14-12(2)19-17(20-15(14)10-11)21-16(18)22-25(23,24)13-6-4-3-5-7-13/h3-10H,1-2H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQDVRQNTVLEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC(=NS(=O)(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)N/C(=N/S(=O)(=O)C3=CC=CC=C3)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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